3-Methyl-2-butanol (CAS: 598-75-4), commonly known as sec-isoamyl alcohol, is a branched secondary alcohol utilized extensively as a specialty solvent, a chiral building block, and a direct precursor for ketone synthesis [1]. In industrial and laboratory procurement, its value is defined by its specific steric profile, secondary hydroxyl reactivity, and a boiling point of 112 °C [2]. These baseline properties differentiate it from primary and tertiary amyl alcohol isomers, making it the required choice for processes demanding controlled oxidation, enzymatic kinetic resolution, or milder thermal solvent recovery [3].
Substituting 3-methyl-2-butanol with more common amyl alcohols—such as 3-methyl-1-butanol (isoamyl alcohol) or 2-methyl-2-butanol (tert-amyl alcohol)—results in fundamental process failures [1]. Tertiary alcohols like 2-methyl-2-butanol cannot undergo standard oxidation to form ketones, rendering them useless as precursors for methyl isopropyl ketone (MIPK) [2]. Conversely, primary alcohols like 3-methyl-1-butanol lack a stereocenter, meaning they cannot be utilized in chiral resolution workflows or asymmetric synthesis [1]. Furthermore, 3-methyl-2-butanol possesses a significantly lower boiling point than its primary isomer, and substituting it in solvent applications forces the use of harsher evaporation conditions that can thermally degrade sensitive solutes [3].
In solvent-driven workflows, the boiling point of the medium dictates the thermal stress applied to the product during recovery. 3-Methyl-2-butanol exhibits a boiling point of 112 °C [1], which is substantially lower than that of its primary isomer, 3-methyl-1-butanol (130–132 °C)[2]. This ~18 °C difference allows for significantly milder evaporation conditions, reducing the risk of thermal degradation for sensitive intermediates or active pharmaceutical ingredients (APIs) when compared to standard isoamyl alcohol baselines.
| Evidence Dimension | Boiling Point / Volatility |
| Target Compound Data | 112 °C |
| Comparator Or Baseline | 3-Methyl-1-butanol (130–132 °C) |
| Quantified Difference | ~18 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (100 kPa) |
Enables lower-temperature solvent stripping, protecting thermally labile compounds and reducing energy consumption during process scale-up.
When procuring an amyl alcohol as a precursor for ketone synthesis, the position of the hydroxyl group is critical. 3-Methyl-2-butanol, a secondary alcohol, undergoes clean oxidation or catalytic dehydrogenation to yield 3-methyl-2-butanone (methyl isopropyl ketone, MIPK) with high equilibrium yields, reaching up to 99.5% under optimized catalytic conditions [1]. In strict contrast, 2-methyl-2-butanol (tert-amyl alcohol) is a tertiary alcohol that completely resists standard oxidation, making it entirely unviable for this synthetic pathway [2].
| Evidence Dimension | Oxidation / Dehydrogenation Competence |
| Target Compound Data | Readily oxidizes to 3-methyl-2-butanone (up to 99.5% yield) |
| Comparator Or Baseline | 2-Methyl-2-butanol (Tertiary alcohol) |
| Quantified Difference | Quantitative conversion vs. zero reactivity |
| Conditions | Catalytic dehydrogenation (e.g., Cu/SiO2 at 300 °C) or standard chemical oxidation |
Mandates the selection of 3-methyl-2-butanol over tertiary isomers when the procurement objective is downstream ketone manufacturing.
3-Methyl-2-butanol is a highly effective substrate for enzymatic kinetic resolution, frequently utilized with lipases like Candida antarctica lipase B (CALB) [1]. Because it possesses a stereocenter at the C2 position, it can be resolved into enantiomerically pure (R)- and (S)-3-methyl-2-butanol [2]. Primary amyl alcohols, such as 3-methyl-1-butanol, are achiral and completely lack this capability, forcing buyers to procure the secondary isomer for any asymmetric synthesis workflow [1].
| Evidence Dimension | Chiral Resolution Potential |
| Target Compound Data | Possesses C2 stereocenter; resolvable via CALB lipases |
| Comparator Or Baseline | 3-Methyl-1-butanol (Achiral) |
| Quantified Difference | Binary capability (resolvable vs. non-resolvable) |
| Conditions | Lipase-catalyzed transesterification / hydrolysis |
Provides the necessary stereocenter for producing enantiopure intermediates, a critical requirement for pharmaceutical and agrochemical synthesis.
Directly following from its secondary alcohol reactivity, 3-methyl-2-butanol is the mandatory starting material for synthesizing MIPK via catalytic dehydrogenation or oxidation [1]. This pathway is critical for manufacturing high-energy-density fuel additives and specialty solvents where tertiary isomers like 2-methyl-2-butanol fail to react [2].
Leveraging its C2 stereocenter, this compound is procured for asymmetric synthesis workflows [3]. Enzymatic kinetic resolution using CALB yields enantiopure (R)- or (S)-3-methyl-2-butanol, which is subsequently used to introduce chirality into complex pharmaceutical and agrochemical intermediates [4].
Driven by its 112 °C boiling point, 3-methyl-2-butanol is selected as an extraction solvent for thermally sensitive compounds [5]. It outperforms isoamyl alcohol by allowing solvent stripping at temperatures nearly 18 °C lower, thereby minimizing thermal degradation during downstream processing [6].
Flammable;Irritant